4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

Catalog No.
S2748024
CAS No.
1072067-44-7
M.F
C40H36F10IrN4P
M. Wt
985.931
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;...

CAS Number

1072067-44-7

Product Name

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

Molecular Formula

C40H36F10IrN4P

Molecular Weight

985.931

InChI

InChI=1S/C18H24N2.2C11H6F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-7H;;/q;3*-1;+3

InChI Key

IGWYKMGFOUAEHP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Solubility

not available

Potential Applications in Photocatalysis

Research suggests that Iridium (III) complexes with similar structures exhibit promising properties for applications in photocatalysis, a field concerned with using light to drive chemical reactions. These complexes can absorb light and transfer the absorbed energy to other molecules, facilitating various chemical transformations.

Studies on related Iridium (III) complexes have shown their potential for applications in:

  • Hydrogen evolution: Splitting water molecules into hydrogen gas (H₂) using light as an energy source .
  • Organic transformations: Catalyzing various organic reactions using light, potentially leading to more sustainable and efficient chemical processes .

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate is a complex organic compound notable for its unique structural features and potential applications in various fields. This compound consists of a central pyridine core substituted with tert-butyl groups and additional pyridine rings, which enhance its steric properties and solubility. The inclusion of iridium ions and hexafluorophosphate counterions contributes to its stability and reactivity, making it a valuable ligand in coordination chemistry.

The mechanism of action for this specific compound is unclear due to the lack of research on its specific properties. However, iridium(III) complexes with similar structures often exhibit phosphorescence. In phosphorescence, the complex absorbs light, undergoes a transition to an excited state, and then slowly releases energy as light with a longer wavelength (lower energy) compared to the absorbed light. This property makes them attractive for applications in LEDs and OLEDs [].

  • Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of more reactive species.
  • Reduction: The compound is capable of undergoing reduction reactions, typically facilitated by reducing agents such as sodium borohydride.
  • Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.

These reactions are crucial for its role in catalysis and other chemical transformations.

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate exhibits significant biological activity primarily through its role as a ligand. It interacts with various biomolecules, influencing cellular processes such as enzyme activity and gene expression. The compound has been shown to modulate biochemical pathways, particularly those involved in methylation processes essential for cellular metabolism.

The synthesis of this compound typically involves several steps:

  • Preparation of Pyridine Derivatives: The initial step includes the reaction of tert-butylpyridine with appropriate reagents to form the desired pyridine derivatives.
  • Coordination with Iridium: The organic ligands are then coordinated to an iridium salt, such as iridium chloride, under controlled conditions to form the final complex.
  • Purification: The synthesized product is purified using techniques like recrystallization or chromatography to ensure high yield and purity.

Industrial production may involve optimized reaction conditions to improve efficiency and scalability .

This compound finds applications across various fields:

  • Catalysis: It is used as a catalyst in organic reactions due to its ability to form stable complexes with metal ions.
  • Biological Research: Investigated for potential anticancer properties due to its interactions with DNA and proteins.
  • Material Science: Utilized in developing advanced materials, including conductive polymers and sensors .

Interaction studies reveal that 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate can effectively bind to metal ions, influencing enzyme functions and cellular signaling pathways. These interactions are critical for understanding its therapeutic potential and mechanisms of action within biological systems.

Several compounds share structural similarities with 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
4,4'-Di-tert-butyl-2,2'-dipyridineContains two tert-butyl groups on bipyridineLess sterically hindered compared to the target compound
4-tert-butylpyridineSingle pyridine ring with a tert-butyl groupSimpler structure; lacks bis-pyridine functionality
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridineTri-substituted pyridineMore complex; three tert-butyl groups increase sterics
2,6-Bis(4-(tert-butyl)phenyl)pyridinePhenyl substituents instead of pyridinesDifferent functional groups leading to varied reactivity

The unique combination of two 4-tert-butylpyridine units significantly enhances the steric hindrance and solubility of this compound compared to others listed. This property makes it particularly effective as a ligand in coordination chemistry applications .

Dates

Modify: 2023-11-23

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